2-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl}-1H-1,3-benzodiazole
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Overview
Description
2-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl}-1H-1,3-benzodiazole is a complex organic compound that features a benzodiazole core linked to a piperazine ring, which is further substituted with a sulfonyl group attached to a dimethyl-oxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl}-1H-1,3-benzodiazole typically involves multiple steps. One common approach starts with the preparation of the benzodiazole core, followed by the introduction of the piperazine ring. The final step involves the sulfonylation of the piperazine ring with the dimethyl-oxazole moiety under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to ensure consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
2-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl}-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Catalysts like palladium on carbon, reagents like sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
2-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl}-1H-1,3-benzodiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism by which 2-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl}-1H-1,3-benzodiazole exerts its effects is complex and involves multiple pathways. It is believed to interact with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. This interaction can result in various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine: A derivative of cytisine with similar structural features.
2-[4-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-1-piperazinyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole: Another compound with a similar sulfonyl-oxazole-piperazine structure.
Uniqueness
What sets 2-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl}-1H-1,3-benzodiazole apart is its unique combination of a benzodiazole core with a sulfonyl-oxazole-piperazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-[4-(1H-benzimidazol-2-yl)piperazin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3S/c1-11-15(12(2)24-19-11)25(22,23)21-9-7-20(8-10-21)16-17-13-5-3-4-6-14(13)18-16/h3-6H,7-10H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMBNPYGPGVCOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCN(CC2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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